Idazoxan hydrochloride (IDA) is a compound with a molecular weight of 241 that has been identified as an imidazoline and adrenoreceptor ligand with various pharmacological effects. Initially recognized for its role as an alpha-2 adrenergic receptor antagonist, IDA has been explored for its potential in treating a range of conditions, from psychiatric disorders to cancer. The following analysis delves into the mechanism of action of IDA and its applications across different fields, as evidenced by the studies provided.
Further Exploration of its Role in Chronic Pain Management: Given its antinociceptive effects observed in animal models, further research is warranted to explore the therapeutic potential of idazoxan hydrochloride in managing chronic pain conditions in humans. []
Development of More Selective I2R Ligands: While idazoxan hydrochloride exhibits affinity for both α2-adrenergic receptors and imidazoline I2 receptors (I2R), the development of more selective I2R ligands could provide valuable tools for dissecting the specific roles of these receptors in various physiological and pathological conditions. [, ]
Investigating the Potential of Combining Idazoxan Hydrochloride with Other Therapeutics: Exploring the synergistic effects of idazoxan hydrochloride in combination with other pharmacological agents could lead to novel therapeutic strategies for treating pain, anxiety, and other disorders. []
Idazoxan hydrochloride is classified under small molecule drugs and is known by several synonyms, including RX 781094 hydrochloride. It has been identified with the CAS Registry Number 79944-56-2 and has a molecular formula of C11H12N2O2•HCl . The compound has been developed by Pierre Fabre SA and is currently listed as discontinued in terms of active research and development status .
The synthesis of Idazoxan hydrochloride involves several key steps:
Idazoxan hydrochloride exhibits a complex molecular structure characterized by its imidazoline core. The molecular formula is C11H12N2O2•HCl, with a molecular weight of approximately 240.69 g/mol . The structure includes:
Idazoxan hydrochloride participates in various chemical reactions due to its functional groups:
The mechanism of action for Idazoxan hydrochloride primarily involves:
This dual action contributes to its potential efficacy in treating conditions like schizophrenia and depression.
The melting point range is indicative of its purity and crystalline nature, which is essential for pharmaceutical applications.
Idazoxan hydrochloride has several scientific applications:
Idazoxan hydrochloride (C₁₁H₁₂N₂O₂·HCl, CAS 79944-56-2) has a molecular weight of 240.69 g/mol. Its structure integrates a benzodioxane ring linked to an imidazoline moiety, protonated at the imidazoline nitrogen to form the hydrochloride salt [1] [4]. The benzodioxane component consists of a fused benzene ring with two oxygen atoms forming a six-membered dioxane ring, while the imidazoline ring is a five-membered heterocycle containing two nitrogen atoms [3] [5]. X-ray crystallography confirms the planar benzodioxane system and the near-perpendicular orientation of the imidazoline ring, influencing receptor binding [5]. The compound is typically used as a racemic mixture due to synthesis without chiral resolution, though the 2S-enantiomer shows marginally higher affinity for α₂-adrenoceptors [3] [7].
Idazoxan hydrochloride exhibits high aqueous solubility (100 mg/mL, 415.47 mM), critical for in vitro assays, and moderate solubility in dimethyl sulfoxide (DMSO; 116.67 mg/mL, 484.73 mM) [1] [4]. Its stability is compromised by hygroscopicity, necessitating storage in sealed containers at room temperature or 4°C with desiccants [5] [8]. Solutions in water or PBS (50 mg/mL, 207.74 mM) remain stable for 24 hours at room temperature but degrade under prolonged light exposure or alkaline conditions (pH >8.0) [4] [10]. The melting point is 207–208°C, indicative of crystalline purity [2] [5].
Table 1: Solubility Profile of Idazoxan Hydrochloride
Solvent | Concentration | Conditions |
---|---|---|
Water | 100 mg/mL | 25°C, stable ≤24h |
DMSO | 116.67 mg/mL | Hygroscopic, use anhydrous |
PBS | 50 mg/mL | pH 7.4, stable ≤24h |
Methanol | Freely soluble | Used in synthesis |
The industrial synthesis of idazoxan hydrochloride (81% yield) proceeds via a two-step sequence [2] [9]:
Key process refinements include reversing ethylenediamine/HCl addition to maintain yield and dichloromethane recrystallization to remove ethylenediamine dihydrochloride impurities [2] [9]. Derivatives like RX781094 retain the core structure but modify the imidazoline nitrogen, though none surpass the parent compound’s receptor affinity [7] [10].
Table 2: Synthetic Methods for Idazoxan Hydrochloride
Step | Reagents/Conditions | Key Parameters |
---|---|---|
Iminoether formation | NaOMe/MeOH, 20°C, 4h | Anhydrous conditions |
Cyclization | Ethylenediamine → HCl/MeOH, 0–10°C, 20h | Temperature control critical |
Purification | Dichloromethane/HCl recrystallization | Removes dihydrochloride |
Pharmacological Profile: Receptor Interactions and Mechanisms
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7